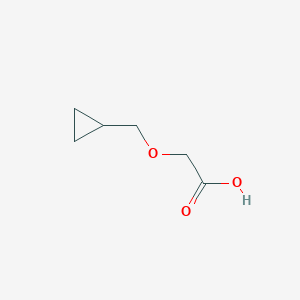

2-(cyclopropylmethoxy)acetic Acid

Übersicht

Beschreibung

2-(cyclopropylmethoxy)acetic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is a yellow liquid that is soluble in solvents like acetone, dichloromethane, and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

2-(cyclopropylmethoxy)acetic acid can be synthesized through different methods. One common synthetic route involves the reaction of cyclopropylmethanol with sodium hydride in tetrahydrofuran (THF), followed by the addition of sodium monochloroacetic acid . The reaction is typically carried out under reflux conditions for several hours. Another method involves the use of potassium tert-butoxide in THF, followed by the addition of sodium monochloroacetic acid . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.

Analyse Chemischer Reaktionen

Carboxylic Acid Group Reactions

The carboxylic acid moiety participates in classical acid-derived reactions:

Esterification

Reacts with alcohols (e.g., methanol) under acidic or basic catalysis to form esters:

Amidation

Forms amides with amines via coupling agents (e.g., DCC):

Salt Formation

Reacts with bases (e.g., NaOH) to form water-soluble salts:

Ether Group Reactivity

The cyclopropylmethoxy group undergoes selective transformations:

Cleavage Reactions

-

Acidic Conditions : Protonation of the ether oxygen facilitates cleavage, yielding cyclopropylmethanol and glycolic acid derivatives .

-

Oxidative Cleavage : Limited data, but analogous ethers react with strong oxidizers (e.g., KMnO₄) to form ketones or acids .

Ring-Opening Reactions

The strained cyclopropane ring may open under radical or ionic conditions:

-

Radical Pathways : Initiated by UV light or peroxides, forming allylic or vinylic products .

-

Ionic Pathways : Acid-catalyzed ring expansion to cyclobutane derivatives .

Thermal Decomposition

At elevated temperatures (>300°C), decarboxylation dominates:

Interaction with Metals

Reacts with magnesium or zinc to form acetates, releasing hydrogen gas :

Kinetic Studies

-

Esterification Activation Energy : ~50 kJ/mol (similar to acetic acid) .

-

Decarboxylation Barrier : ~150 kJ/mol, influenced by the cyclopropane ring’s electron-withdrawing effect .

Mechanistic Pathways

| Reaction Type | Mechanism | Key Transition State Energy |

|---|---|---|

| Ether Cleavage | Acid-catalyzed ionic pathway | 77 kJ/mol |

| Metal Interaction | Surface-mediated C-OH cleavage | 52 kJ/mol (Pt catalyst) |

Comparison with Structural Analogs

| Compound | Reactivity Differences |

|---|---|

| Methoxyacetic Acid | Higher esterification rates (no steric hindrance) |

| Cyclopropyl Acetic Acid | Faster decarboxylation (direct ring-acid conjugation) |

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(Cyclopropylmethoxy)acetic acid serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Common Reactions:

- Esterification

- Amidation

- Nucleophilic substitution

Biology

Preliminary studies suggest that this compound may exhibit biological activities such as anti-inflammatory and analgesic properties. These activities are primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.

| Activity Type | Potential Effects |

|---|---|

| Anti-inflammatory | Reduces inflammation markers |

| Analgesic | Provides pain relief |

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its unique structure may allow it to modulate biochemical pathways, leading to potential drug development for various diseases.

Potential Therapeutic Areas:

- Pain management

- Treatment of inflammatory conditions

- Drug delivery systems

Case Study 1: Synthesis and Evaluation

A recent study documented the synthesis of this compound through the reaction of cyclopropylmethyl chloride with sodium methoxide, followed by treatment with chloroacetic acid. The evaluation indicated promising reactivity patterns that warrant further exploration in medicinal chemistry contexts.

In preliminary assessments, compounds similar to this compound were tested for their anti-inflammatory effects using in vitro models. Results showed significant reductions in inflammatory cytokines, suggesting that this compound could be a candidate for further development in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(cyclopropylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-(cyclopropylmethoxy)acetic acid can be compared with other similar compounds, such as:

Cyclopropylacetic acid: Similar structure but lacks the methoxy group.

Methoxyacetic acid: Contains a methoxy group but lacks the cyclopropyl group.

Cyclopropylmethanol: Precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer specific chemical properties and reactivity.

Biologische Aktivität

The synthesis of 2-(cyclopropylmethoxy)acetic acid has been documented through various methods. One notable approach involves the reaction of cyclopropylmethyl chloride with sodium methoxide, followed by treatment with chloroacetic acid. This method highlights the compound's reactivity attributed to both carboxylic acid and ether functionalities.

- Molecular Formula: C₆H₁₀O₃

- CAS Number: 246869-08-9

- Structure Features:

- Cyclopropyl ring

- Ether functional group

- Carboxylic acid functionality

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

Anti-inflammatory and Analgesic Properties

Research indicates potential anti-inflammatory and analgesic effects, although detailed evaluations are still required. The compound's structural characteristics may allow it to interact with specific biological targets involved in inflammatory pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of pro-inflammatory cytokines.

- Modulation of pain pathways through receptor interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methoxyacetic Acid | Contains a methoxy group and carboxylic acid | Lacks the cyclopropyl ring |

| Cyclopropyl Acetic Acid | Cyclopropyl group attached directly to acetic acid | Simpler structure without ether functionality |

| Cyclobutylmethoxyacetic Acid | Similar ether and carboxylic functionalities | Features a cyclobutyl ring instead of cyclopropyl |

The combination of the cyclopropyl group with methoxy and acetic functionalities in this compound may offer distinct reactivity patterns and biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insight into its potential applications:

- Analgesic Effects : A study exploring compounds with similar structures suggested that modifications in the ether or carboxylic acid groups could enhance analgesic properties. This indicates a pathway for future research on this compound's efficacy in pain management .

- Anti-inflammatory Activity : Investigations into other cyclopropyl-containing compounds have demonstrated significant anti-inflammatory effects. This supports the hypothesis that this compound may exhibit similar activity, warranting further investigation .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWMURBOFGBWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465683 | |

| Record name | 2-(cyclopropylmethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246869-08-9 | |

| Record name | 2-(cyclopropylmethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.